molecular formula C13H26O6 B12806791 Heptyl D-glucoside CAS No. 100231-64-9

Heptyl D-glucoside

Cat. No.: B12806791
CAS No.: 100231-64-9
M. Wt: 278.34 g/mol
InChI Key: NIDYWHLDTIVRJT-UHFFFAOYSA-N
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Description

Heptyl D-glucoside is a non-ionic surfactant derived from sugar and castor seeds. It is known for its excellent solubilizing properties, making it a valuable ingredient in various formulations. This compound is also recognized for its ability to enhance skin permeability, which is beneficial in transdermal pharmaceutical compositions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl D-glucoside can be synthesized through the reaction of heptyl alcohol with glucose. This process typically involves the use of an acid catalyst to facilitate the glycosidic bond formation between the heptyl alcohol and glucose. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using renewable botanical raw materials. The process involves the extraction of glucose from plant sources, followed by its reaction with heptyl alcohol derived from castor seeds. This method is eco-friendly and ensures the production of a biodegradable compound suitable for use in personal care products .

Chemical Reactions Analysis

Types of Reactions

Heptyl D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl D-glucoside has a wide range of applications in scientific research:

Mechanism of Action

Heptyl D-glucoside exerts its effects by interacting with the lipid bilayers of biological membranes. It disrupts the lipid packing, increasing membrane fluidity and permeability. This mechanism enhances the absorption of active ingredients through the skin. The compound targets molecular pathways involved in membrane transport and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl glucoside
  • Octyl glucoside
  • Decyl glucoside

Comparison

Heptyl D-glucoside is unique due to its optimal balance between hydrophilicity and lipophilicity, making it an effective solubilizer and permeability enhancer. Compared to hexyl glucoside, it has a longer alkyl chain, providing better solubilizing properties. Octyl and decyl glucosides have longer alkyl chains, which can lead to higher hydrophobicity and reduced solubility in water .

Properties

IUPAC Name

2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYWHLDTIVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905277
Record name Heptyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100231-64-9
Record name Heptyl D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl D-glucoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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